3-Aminophthalimide
Overview
Description
3-Aminophthalimide (3AP) is a compound that has been the subject of various studies due to its interesting properties and potential applications. It is a derivative of phthalimide with an amino group at the 3-position, which significantly alters its chemical behavior and reactivity compared to the parent compound.
Synthesis Analysis
The synthesis of 3AP-related compounds often involves nucleophilic substitution reactions, as seen in the preparation of aromatic polyamides and polyimides from 3,3-bis[4-(4-aminophenoxy)phenyl]phthalimidine . Another approach includes the palladium-catalyzed intramolecular aminocarbonylation to produce 2-amino-3-methylenephthalimides . Additionally, a convenient synthesis route starting from phthal
Scientific Research Applications
1. Investigation of Solvent Effects on Photophysical Properties
- Summary of Application: 3-Aminophthalimide derivatives were synthesized and the solvent effects on their photophysical properties were investigated using UV-Vis absorption spectroscopy, steady-state and time-resolved fluorescence measurements .
- Methods of Application: The absorption and fluorescence spectra exhibited a bathochromic shift with the increased polarity of the solvents for both molecules. Solute-solvent interactions were analyzed using the Lippert-Mataga and Bakhshiev polarity functions, and Kamlet-Taft and Catalan multiple linear regression approaches .
- Results: The results revealed that these two molecules experienced specific interactions. It was observed that the fluorescence quantum yield values decreased linearly with increasing solvent polarity .
2. Supramolecular Interactions in Crystals
- Summary of Application: Phthalimides, including 3-Aminophthalimide, have the propensity to engage in solid-state n-π, π-π, dipole-dipole and other supramolecular interactions .
- Methods of Application: Detailed crystal structures and 1H-NMR characteristics of some alkylamine-phthalimides, including dendritic polyphthalimides, were reported .
- Results: Some alkylamine phthalimides feature folded molecular geometries, which are attributed to n-π interactions among proximal amine-phthalimide sites .
3. Direct Chemiluminescent Cellular Bioassays
- Summary of Application: 3-Aminophthalimide may be used in direct chemiluminescent cellular bioassays .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
4. Fluorescent Probes
- Summary of Application: 3-Aminophthalimide derivatives have been used as environmentally sensitive fluorescent probes, labels in biology, and in the laser industry .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
5. Synthesis of Fluorescent α-Amino Acids
- Summary of Application: Fluorescence spectroscopy has become a powerful technique for probing a range of complex biological processes including enzyme mechanisms and protein–protein interactions. Many of these strategies rely on the use of fluorescent α-amino acids .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
6. Chemiluminescence and Fluorescence-Based Cellular Assays
- Summary of Application: 3-Aminophthalimide has been used as a pro-chemiluminescent label in chemiluminescence and fluorescence-based cellular assays .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
7. Fluorescent Spectroscopy
- Summary of Application: 3-Aminophthalimide molecules have been used in fluorescent spectroscopy .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
8. Therapeutic Potential
- Summary of Application: Phthalimide derivatives, including 3-Aminophthalimide, have shown therapeutic potential .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: After treatment of mice with the phthalimide derivative, a decrease in cholesterol and triglyceride levels was observed .
9. Stable Precursor of Luminol
Safety And Hazards
properties
IUPAC Name |
4-aminoisoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c9-5-3-1-2-4-6(5)8(12)10-7(4)11/h1-3H,9H2,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBONCZDJQXPLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062486 | |
Record name | 1H-Isoindole-1,3(2H)-dione, 4-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4062486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminophthalimide | |
CAS RN |
2518-24-3 | |
Record name | 3-Aminophthalimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2518-24-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Isoindole-1,3(2H)-dione, 4-amino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002518243 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Isoindole-1,3(2H)-dione, 4-amino- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Isoindole-1,3(2H)-dione, 4-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4062486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Aminophthalimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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